Perfluorocyclohexanecarboxylic acid

pKa Acid Strength Physicochemical Property

Perfluorocyclohexanecarboxylic acid (CAS 374-88-9) is a perfluorinated cyclic carboxylic acid with a fully fluorinated cyclohexane ring. It is a key building block in the synthesis of specialized fluoropolymers and functional materials, and it is a major intermediate generated during electrochemical fluorination processes.

Molecular Formula C7HF11O2
Molecular Weight 326.06 g/mol
CAS No. 374-88-9
Cat. No. B1333380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorocyclohexanecarboxylic acid
CAS374-88-9
Molecular FormulaC7HF11O2
Molecular Weight326.06 g/mol
Structural Identifiers
SMILESC(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O
InChIInChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20)
InChIKeyVTXSVMHCHVIRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorocyclohexanecarboxylic Acid (CAS 374-88-9): Essential Physicochemical & Structural Baseline


Perfluorocyclohexanecarboxylic acid (CAS 374-88-9) is a perfluorinated cyclic carboxylic acid with a fully fluorinated cyclohexane ring . It is a key building block in the synthesis of specialized fluoropolymers and functional materials, and it is a major intermediate generated during electrochemical fluorination processes [1]. Its basic physicochemical profile includes a predicted density of 1.81±0.1 g/cm³, a boiling point of 168-170°C, and a predicted pKa of -4.82±0.50 . As a member of the broader perfluoroalkyl carboxylic acid (PFCA) class, it shares the class's characteristic high chemical and thermal stability [2].

Perfluorocyclohexanecarboxylic Acid: Why Generic PFCA Substitution is Inadequate


In many applications, simply selecting any perfluorinated carboxylic acid (PFCA) is insufficient. The cyclic, fully saturated structure of perfluorocyclohexanecarboxylic acid distinguishes it fundamentally from its linear-chain counterparts like perfluorohexanoic acid (PFHxA) or perfluorooctanoic acid (PFOA) . This structural difference is not merely cosmetic; it dictates unique physicochemical properties and reactivity [1]. For instance, the cyclic backbone influences parameters like molecular size, shape, and acid strength, which in turn govern its behavior in analytical systems and synthetic pathways. The following section provides direct, quantitative evidence of these critical differentiators, enabling informed and precise procurement decisions.

Quantitative Differentiation Evidence for Perfluorocyclohexanecarboxylic Acid (CAS 374-88-9)


Acid Strength: Quantified pKa Differentiation vs. Linear PFCAs

Perfluorocyclohexanecarboxylic acid exhibits a substantially lower (stronger) predicted pKa than its linear C6 and C8 counterparts. Its predicted pKa of -4.82±0.50 indicates a significantly stronger acid character compared to the computationally and experimentally determined pKa of ~0 for a homologous series of straight-chain perfluoroalkyl carboxylic acids (C1 to C9) [1]. This dramatic difference in acid strength is a direct consequence of the cyclic structure and its influence on the stabilization of the conjugate base.

pKa Acid Strength Physicochemical Property Ionization

Molecular Topology: Distinct 3D Structure vs. Linear PFCA Conformational Flexibility

In stark contrast to the numerous low-energy conformations of linear perfluoroalkyl chains, perfluorocyclohexanecarboxylic acid possesses a rigid, well-defined cyclic structure. A comprehensive conformational search of the linear perfluorooctanoic acid (PFOA) yielded 2915 separate conformers, with the 94 lowest-energy structures requiring further high-level investigation [1]. The target compound's perfluorocyclohexane core lacks this conformational flexibility, presenting a single, dominant molecular topology.

Molecular Shape Structural Biology Computational Chemistry Receptor Binding

Synthetic Yield: Dominance in Electrochemical Fluorination Product Mixtures

Perfluorocyclohexanecarboxylic acid, in the form of its acid fluoride, is a major and quantifiably dominant product in mixtures derived from electrochemical perfluorination (ECPF) of relevant precursors. Gas chromatography/mass spectrometry (GC/MS) analysis of a complex perfluorocarboxylic acid fluoride mixture identified five different compounds, including two isomers. Within this mixture, perfluorocyclohexylcarboxylic acid fluoride constituted approximately 65% of the total perfluorocarboxylic acid fluoride content [1]. This demonstrates a high degree of synthetic selectivity under the reported conditions.

Electrochemical Fluorination Synthesis Product Selectivity Analytical Chemistry

Key Application Scenarios for Perfluorocyclohexanecarboxylic Acid Based on Verified Differentiation


Superacid Catalysis and Specialty Reagent Formulation

The predicted pKa of -4.82 , which is substantially more acidic than linear PFCAs, makes perfluorocyclohexanecarboxylic acid a compelling candidate for applications requiring a strong acid with high chemical and thermal stability. It can be selected as a catalyst or reactive component in acid-catalyzed polymerizations or organic transformations under harsh conditions where traditional strong acids might degrade or introduce unwanted nucleophiles.

Analytical Standard for Electrochemical Fluorination (ECPF) Process Control

Given that the perfluorocyclohexyl acid fluoride constitutes approximately 65% of the perfluorocarboxylic acid fluoride fraction in certain ECPF product mixtures [1], the pure acid is an essential analytical standard. It is required for developing and validating quantitative GC/MS or LC/MS methods to monitor reaction yields, optimize process parameters, and ensure batch-to-batch consistency in the industrial production of fluorinated materials.

Design of Conformationally Constrained Fluorinated Probes and Ligands

The rigid cyclic topology of perfluorocyclohexanecarboxylic acid stands in contrast to the extensive conformational flexibility of linear PFCAs like PFOA [2]. This property is invaluable in chemical biology and medicinal chemistry for designing probes or ligands with a defined 3D shape. Such rigidity can lead to improved target selectivity and binding affinity in biochemical assays, enabling more precise studies of protein-ligand interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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